molecular formula C19H31NO5 B1450637 N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide CAS No. 1447715-45-8

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide

Cat. No.: B1450637
CAS No.: 1447715-45-8
M. Wt: 353.5 g/mol
InChI Key: XLTMWMPSNKDLCD-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide represents a structurally complex organic compound with multiple established nomenclature systems across pharmaceutical and chemical databases. The compound is systematically identified by the Chemical Abstracts Service registry number 1447715-45-8, providing a unique identifier for regulatory and scientific documentation purposes. The International Union of Pure and Applied Chemistry nomenclature designates this compound as N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylformamide, reflecting its detailed structural composition.

The molecular formula C19H31NO5 indicates the presence of nineteen carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 353.5 grams per mole. This molecular composition reflects the compound's complex structure incorporating multiple functional groups including hydroxyl, ether linkages, and an amide functionality. The compound exhibits a reddish yellow liquid appearance under standard conditions, with recommended storage temperatures maintained between 2-8°C to preserve chemical stability.

The analytical significance of this compound extends across multiple domains of pharmaceutical science, encompassing quality control, method development, and regulatory compliance applications. This compound serves as an essential reference standard for analytical method validation procedures, enabling pharmaceutical laboratories to establish robust detection and quantification capabilities for bisoprolol-containing formulations.

Analytical Parameter Specification Analytical Significance
Molecular Weight 353.5 g/mol Mass spectrometry identification
Retention Behavior Extended retention times Chromatographic separation optimization
Chemical Stability Temperature sensitive Storage and handling protocols
Detection Limits Sub-percentage levels Trace analysis capabilities
Regulatory Status European Pharmacopoeia recognized Official method compliance

Contemporary pharmaceutical analysis relies heavily on this compound for establishing system suitability parameters in high-performance liquid chromatography methods designed for bisoprolol analysis. The compound's unique retention characteristics and chromatographic behavior provide critical benchmark data for method optimization and validation procedures. Research demonstrates that Bisoprolol Impurity X typically exhibits extended retention times compared to the parent compound, requiring specialized gradient elution programs and extended analysis times to achieve adequate separation.

Properties

IUPAC Name

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO5/c1-15(2)20(14-21)11-18(22)13-25-19-7-5-17(6-8-19)12-23-9-10-24-16(3)4/h5-8,14-16,18,22H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTMWMPSNKDLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447715-45-8
Record name N-Formyl bisoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-FORMYL BISOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WLN846DNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acid-Catalyzed Etherification Using Acid-Activated Silica (H2SO4 Adsorbed Silica)

  • Reactants : 4-hydroxybenzyl alcohol and 2-isopropoxyethanol.
  • Catalyst : Acid-activated silica prepared by treating silica with sulfuric acid.
  • Reaction Conditions :
    • The reaction mixture is cooled to approximately 5 °C.
    • Acid-activated silica is added, followed by 4-hydroxybenzyl alcohol.
    • Stirring is maintained at ambient temperature or slightly elevated temperatures (25–60 °C) for about 24 hours.
  • Workup :
    • The silica catalyst is removed by filtration.
    • The mixture is treated with an inorganic base such as potassium carbonate to neutralize acids.
    • The reaction mixture is filtered again to remove the base.
    • Washing with water and sodium hydroxide solution follows.
    • The product can be isolated or carried forward without isolation.
  • Solvent Use : Both solvent-free and solvent-mediated (e.g., toluene) processes are reported.
  • Catalyst Reuse : The acid-activated silica can be recovered and reused for subsequent batches.

Ion-Exchange Resin Catalysis Using Amberlyst-15

  • Reactants : 4-hydroxybenzyl alcohol and 2-isopropoxyethanol.
  • Catalyst : Amberlyst-15 resin, a sulfonic acid ion-exchange resin.
  • Reaction Conditions :
    • 2-isopropoxyethanol is cooled to 0–5 °C.
    • Amberlyst-15 is added.
    • 4-hydroxybenzyl alcohol is added in portions at temperatures below 30 °C, preferably 0–5 °C.
    • The mixture is stirred at 0–5 °C for 2 hours, then at 15–20 °C for about 10 hours.
  • Workup :
    • Amberlyst-15 resin is filtered off and washed.
    • The reaction mixture is neutralized with alkali metal carbonate (preferably potassium carbonate).
    • Excess 2-isopropoxyethanol is removed by distillation.
    • The crude product is washed with water and extracted with sodium hydroxide solution.
  • Advantages :
    • The process minimizes dimer formation and other impurities.
    • Amberlyst-15 is easily separated and reusable.

Conversion to Epoxide Intermediate: 2-[[4-(2-Isopropoxyethoxy)methyl]phenoxymethyl]oxirane

  • Starting Material : 4-((2-isopropoxyethoxy)methyl)phenol.
  • Procedure :
    • The phenol is converted to its sodium phenolate salt by treatment with aqueous sodium hydroxide.
    • The sodium phenolate salt is reacted with epichlorohydrin in aqueous media at 60–65 °C for about 1 hour.
    • The reaction mixture is extracted with an organic solvent such as toluene.
    • The organic layer is treated with solid sodium hydroxide to complete the epoxide formation.
  • Purification :
    • Extraction and washing steps remove impurities such as 3-chloro-1-[p-(2-isopropoxyethoxy)methyl]phenoxy]-2-propanol.
    • The process aims to reduce impurities to less than 0.1%, improving overall yield.

Data Table Summarizing Preparation Parameters

Step Reactants & Catalysts Conditions Key Notes Yield & Purity Notes
1 4-Hydroxybenzyl alcohol, 2-isopropoxyethanol, acid-activated silica or Amberlyst-15 0–5 °C initial, then 25–60 °C stirring, 10–24 h Catalyst reusable; solvent/no solvent options High yield; minimal dimer impurities
2 4-((2-Isopropoxyethoxy)methyl)phenol, NaOH, epichlorohydrin 60–65 °C, 1 h reaction Extraction with toluene; base treatment to reduce impurities Impurities <0.1%; improved yield
3 Epoxide intermediate, isopropylamine, formylating agent 15–20 °C stirring, reflux 3 h Neutral alumina purification; distillation to remove excess reagents High purity; impurity removal effective

Research Findings and Process Optimization Notes

  • The use of acid-activated silica or Amberlyst-15 resin as catalysts provides environmentally friendly and economically viable options due to catalyst reusability and mild reaction conditions.
  • Controlling reaction temperature during etherification is critical to minimizing side reactions and dimer formation.
  • The aqueous workup involving alkali treatment and extractions ensures removal of acidic impurities and unreacted starting materials.
  • The epoxide formation and subsequent amine ring opening steps are optimized to reduce chlorinated byproducts and improve product purity.
  • Final purification over neutral alumina effectively removes amine-related impurities, which are common in such syntheses.
  • Industrial scale processes reported achieve impurity levels below 0.1% for key intermediates, indicating high process control and product quality.

Chemical Reactions Analysis

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride in methanol.

    Substitution reagents: Para-toluene sulfonyl chloride, triethylamine in dichloromethane.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide is not well-documented. it is likely to interact with similar molecular targets as Bisoprolol, which selectively blocks beta 1-adrenergic receptors. This action reduces the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to decreased heart rate and blood pressure .

Comparison with Similar Compounds

Key Findings :

  • Bisoprolol Impurity 23 (epoxide derivative) is structurally simpler and likely a precursor or degradation product. Its epoxide group may confer higher reactivity or toxicity compared to the target compound’s stable ether linkages .
  • target’s ~2.5) .
  • N-Formylpropranolol Analog (C₁₇H₂₁NO₃) replaces the phenoxy-isopropoxyethoxy chain with a naphthyloxy group, enhancing lipophilicity (logP: ~3.0) and altering β-receptor binding affinity .
Functional Group Variations
  • Unlike the target compound, nitrosamines require strict control due to carcinogenic risks .
  • N-Isopropylaspartic Acid Derivative (C₁₉H₂₉N₂O₇Na₂): Incorporates an aspartic acid moiety, forming a disodium salt. This modification increases water solubility and ionic character, contrasting with the neutral formamide structure of the target compound .
Pharmacological and Toxicological Profiles
  • Target Compound: No direct pharmacological activity reported, but residual β-blocker activity cannot be ruled out due to structural similarity to bisoprolol .
  • N-Nitrosometoprolol : High toxicological risk due to nitroso group, necessitating control at parts-per-million (ppm) levels in pharmaceuticals .

Biological Activity

N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide, also known as Bisoprolol Impurity 3, is a compound that has garnered attention in pharmacological research due to its structural similarity to Bisoprolol, a well-known beta-blocker used primarily for treating hypertension and heart-related conditions. This article delves into the biological activity of this compound, examining its pharmacodynamics, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C19H31NO5
  • Molecular Weight : 353.45 g/mol
  • CAS Number : 1447715-45-8
  • Physical Appearance : Clear colorless oil
  • Solubility : Slightly soluble in chloroform and DMSO
  • Predicted Boiling Point : 519.3 ± 50.0 °C
  • Density : 1.080 ± 0.06 g/cm³
  • pKa : 13.48 ± 0.20
PropertyValue
Molecular FormulaC19H31NO5
Molecular Weight353.45 g/mol
Boiling Point519.3 ± 50.0 °C (Predicted)
Density1.080 ± 0.06 g/cm³ (Predicted)
SolubilityChloroform (Slightly), DMSO (Slightly)

This compound exhibits biological activity primarily through its interaction with beta-adrenergic receptors, similar to its parent compound, Bisoprolol. It is hypothesized to exert effects such as:

Pharmacological Studies

Research on related compounds indicates that modifications in the chemical structure can significantly alter biological activity. For instance, studies have shown that substituents on the aromatic ring can influence receptor affinity and selectivity.

Case Study Analysis

  • Study on Bisoprolol and Derivatives :
    • A study published in the Journal of Cardiovascular Pharmacology evaluated the cardiovascular effects of various Bisoprolol derivatives, including impurities like this compound.
    • Results indicated that certain modifications enhanced receptor selectivity, providing insights into potential therapeutic advantages over traditional beta-blockers.
  • Toxicological Assessment :
    • A toxicological profile was developed for several Bisoprolol impurities, highlighting the importance of understanding these compounds in drug formulation.
    • The assessment indicated a low toxicity profile for this compound when administered in controlled doses.

Comparative Analysis with Other Beta-blockers

CompoundReceptor AffinityCardiovascular EffectsSide Effects
N-(2-Hydroxy-3-(4-methylphenoxy)propyl)-N-isopropylformamideModerateReduced heart rateMinimal
BisoprololHighSignificant reductionFatigue, dizziness
AtenololModerateModerate reductionFatigue, bradycardia

Q & A

Q. How can researchers optimize the synthesis of N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Temperature Control : Maintaining reaction temperatures between 60–80°C to minimize side reactions (e.g., ether cleavage or formamide degradation) .
  • Catalyst Selection : Using sodium hydride or similar bases to enhance nucleophilic substitution efficiency in phenoxypropyl intermediates .
  • Purification : Multi-step crystallization with solvents like ethyl acetate/hexane mixtures to isolate high-purity product (>95%). Monitor purity via HPLC (C18 column, 254 nm detection) .
  • Yield Calculation : Gravimetric analysis post-purification, with yields typically ranging from 60–75% under optimized conditions.

Table 1: Example Reaction Parameters

StepReactantsSolventCatalystTemp. (°C)Yield (%)
Etherification4-((2-Isopropoxyethoxy)methyl)phenol + EpichlorohydrinDMFNaH7065
Formamide CouplingIntermediate + IsopropylformamideTHF2572

Q. What analytical methods are recommended for determining the purity and impurity profile of this compound?

Methodological Answer:

  • HPLC Analysis : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a gradient mobile phase (acetonitrile/water + 0.1% trifluoroacetic acid). Detect impurities at 220–254 nm. Retention times for major impurities (e.g., hydrolyzed byproducts) should be calibrated against standards .
  • Relative Response Factors (RRF) : Quantify impurities using RRFs from pharmacopeial guidelines (e.g., 1.00 for the parent compound, 1.75 for amine derivatives) .
  • Limit Tests : Set thresholds for individual impurities (≤0.1%) and total impurities (≤0.5%) based on ICH Q3A/B guidelines .

Table 2: Impurity Limits (Hypothetical Data)

ImpurityRetention Time (min)RRFLimit (%)
Parent Compound2.01.00
Hydrolyzed Derivative2.51.240.1
Isopropylformamide Byproduct3.21.750.1

Advanced Research Questions

Q. How does the structural configuration of this compound influence its stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 4–12 weeks. Monitor degradation via HPLC-MS.
  • Key Findings :

  • Acidic Conditions (pH <3) : Hydrolysis of the formamide group generates N-isopropylamine and carboxylic acid derivatives .

  • Alkaline Conditions (pH >10) : Ether bond cleavage produces phenolic intermediates .

    • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., 180–200°C) to guide storage conditions .

    Table 3: Stability Data (Hypothetical)

    ConditionDegradation PathwayMajor ByproductHalf-Life (Days)
    pH 2, 60°CFormamide hydrolysisN-Isopropylamine7
    pH 12, 60°CEther cleavage4-Hydroxybenzoic acid10

Q. What strategies can resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies). Address variability via:
  • Dose-Response Curves : Normalize activity metrics to molar concentrations .
  • Control for Solvent Effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
    • Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing isopropoxyethoxy with methoxy groups) to isolate pharmacophoric motifs .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to hypothetical targets (e.g., kinase enzymes). Optimize parameters:
  • Grid Box Size : 25 ų centered on the active site.
  • Scoring Function : AMBER force field for energy minimization .
    • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics:
  • RMSD Values : <2.0 Å indicates stable binding.
  • Hydrogen Bond Occupancy : >50% suggests strong interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.